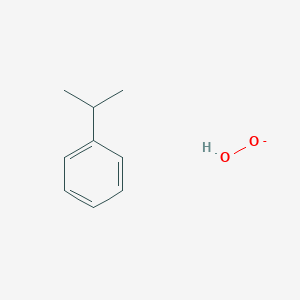

CID 53627471

Beschreibung

No information about CID 53627471 is present in the provided evidence. PubChem Compound Identifier (CID) entries in the evidence include:

- Taurocholic acid (CID 6675), taurolithocholic acid (CID 439763), DHEAS (CID 12594), and oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) .

- Betulin-derived inhibitors (CIDs 72326, 64971, 92158, 10153267) .

These examples suggest that this compound may belong to a class of organic compounds (e.g., steroids, bile acids, or natural product derivatives), but its structure, function, or applications cannot be inferred from the provided materials.

Eigenschaften

Molekularformel |

C9H13O2- |

|---|---|

Molekulargewicht |

153.20 g/mol |

InChI |

InChI=1S/C9H12.H2O2/c1-8(2)9-6-4-3-5-7-9;1-2/h3-8H,1-2H3;1-2H/p-1 |

InChI-Schlüssel |

MRIZMKJLUDDMHF-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C)C1=CC=CC=C1.O[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The evidence lacks data for CID 53627471. However, the following approaches could be used if additional sources are available:

Structural Comparison

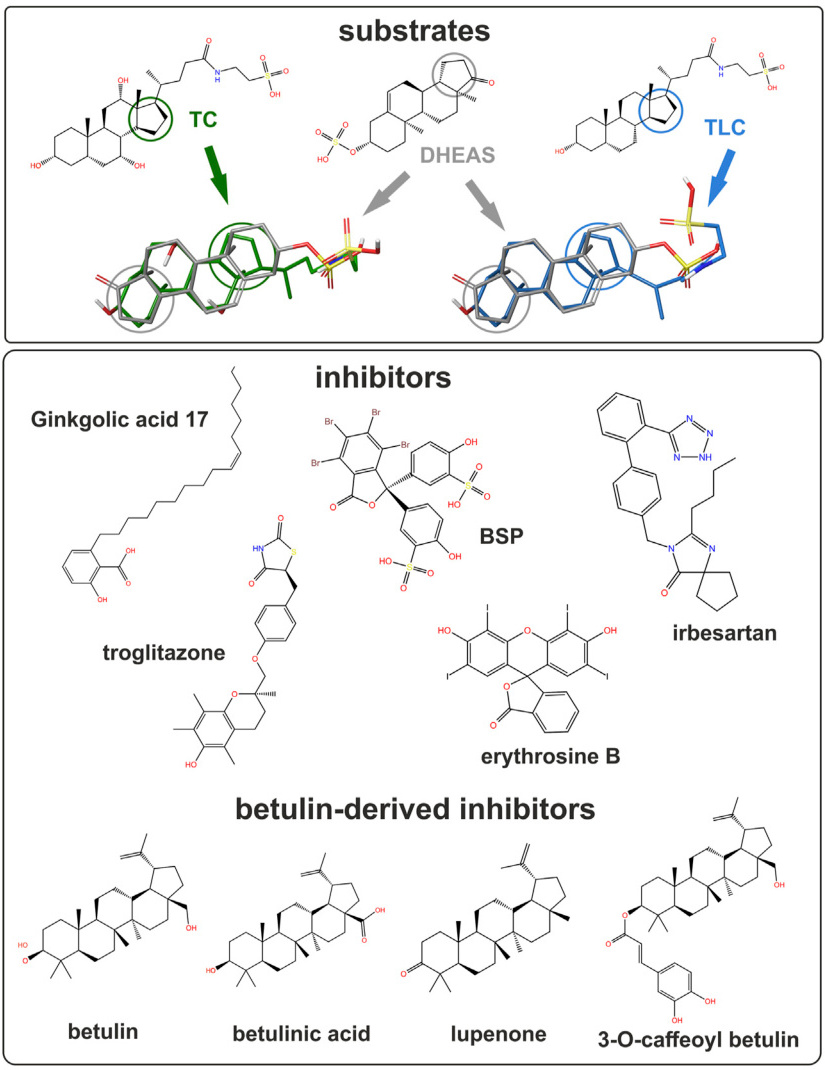

- Example from Evidence : Figure 8 in compares substrates and inhibitors via 2D/3D structural overlays (e.g., DHEAS vs. taurocholic acid) to highlight differences in steroid backbone orientation and functional groups.

- Proposed Method : If this compound is a steroid or bile acid analog, its structure could be compared with CIDs 6675, 439763, or 12594 using computational tools (e.g., molecular docking, RMSD analysis).

Functional Comparison

- Example from Evidence : Betulin-derived inhibitors (CIDs 72326, 64971) are compared based on inhibitory potency and selectivity in enzyme assays .

- Proposed Method : If this compound is an enzyme inhibitor, its IC50, binding affinity, or metabolic stability could be benchmarked against similar compounds.

Pharmacological Comparison

- Example from Evidence : The study on oscillatoxin derivatives (CIDs 101283546, 185389) likely evaluates toxicity or bioactivity .

- Proposed Method : Comparative toxicity (e.g., LD50), bioavailability, or therapeutic indices could be analyzed.

Recommendations for Further Research

To address the lack of data in the provided evidence:

Consult PubChem Directly : Access the full entry for this compound at PubChem to retrieve structural data, properties, and associated literature.

Search Specialized Databases : Use platforms like SciFinder, Reaxys, or ChEMBL for detailed biochemical or pharmacological comparisons.

Leverage Computational Tools : Perform similarity searches (e.g., Tanimoto coefficient) to identify structurally analogous compounds and their reported activities.

Limitations of Current Evidence

- Existing CID examples (e.g., oscillatoxins, betulin derivatives) are unrelated to this compound and cannot support a meaningful comparison.

Q & A

Basic Research Questions

Q. What are the key experimental design considerations for studying CID 53627471 in biochemical systems?

- Methodological Answer : When designing experiments, ensure clarity in objectives (e.g., mechanism of action, interaction with biomolecules). Use controlled variables (e.g., pH, temperature) and validate instrumentation (e.g., HPLC for purity assessment, NMR for structural confirmation). Replicate experiments to confirm reproducibility, and include negative/positive controls (e.g., solvent-only controls or known inhibitors) .

Q. How can researchers verify the structural identity and purity of this compound in synthetic preparations?

- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, FTIR) for structural confirmation and chromatographic methods (e.g., HPLC with ≥95% purity thresholds) for purity assessment. Cross-reference data with published spectral libraries or computational predictions (e.g., density functional theory for NMR shifts). Document batch-specific variations in supplementary materials .

Q. What criteria should guide the formulation of hypotheses when investigating this compound’s biological activity?

- Methodological Answer : Base hypotheses on gaps in existing literature (e.g., conflicting reports on efficacy). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with experimental feasibility and significance. For example: "this compound inhibits [specific enzyme] via [proposed mechanism], differing from prior models due to [structural feature]." .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported data on this compound’s pharmacokinetic properties?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosage ranges, model organisms). Use advanced statistical tools (e.g., multivariate regression) to isolate factors influencing bioavailability. Replicate disputed studies under standardized conditions and publish raw datasets for peer validation .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Apply design of experiments (DOE) to screen reaction conditions (e.g., catalysts, solvents). Prioritize derivatives with >80% yield and minimal byproducts. Characterize intermediates via LC-MS and validate biological activity using high-throughput assays (e.g., enzyme inhibition IC values). Use cheminformatics tools (e.g., molecular docking) to predict binding affinities .

Q. How can computational modeling be integrated with wet-lab experiments to study this compound’s mechanism?

- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS for protein-ligand interactions) with experimental validation (e.g., surface plasmon resonance for binding kinetics). Calibrate models using experimental IC data and iteratively refine parameters to improve predictive accuracy .

Q. What ethical and methodological safeguards are critical when testing this compound in vivo?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis for sample size. For human cell lines, obtain ethics approvals and document consent protocols. Use dual-analyst verification for data collection to minimize bias .

Data Analysis and Reporting

Q. How should researchers handle outliers in datasets involving this compound?

- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate experimental logs for technical errors (e.g., pipetting inaccuracies). If outliers are biologically valid, report them with context in supplementary materials rather than excluding them without justification .

Q. What metrics are essential for reporting this compound’s efficacy in preclinical studies?

- Methodological Answer : Include dose-response curves, EC/IC values (with 95% confidence intervals), and selectivity indices (e.g., ratio of toxic vs. effective concentrations). Use standardized units (e.g., µM for concentration) and adhere to MIAME guidelines for microarray data .

Tables for Key Methodological Comparisons

| Technique | Application to this compound | Validation Criteria |

|---|---|---|

| HPLC | Purity assessment | ≥95% peak area, retention time match |

| Isothermal Titration Calorimetry | Binding affinity measurement | ΔH and K values consistent with replicates |

| CRISPR-Cas9 gene editing | Target validation in cell lines | Knockout efficiency ≥70% via qPCR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.